Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Medicinal Chemistry Structure-Activity Relationship (SAR) Bromodomain Inhibition

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 2091545-71-8) is a heterocyclic small molecule belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class, with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. Its core scaffold—a benzene ring fused to a seven-membered oxazepine ring—is a recognized privileged structure in medicinal chemistry, serving as an N-acetyl-lysine mimetic and forming the backbone of chemical probes such as I-CBP112.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 2091545-71-8
Cat. No. B13450596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS2091545-71-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1(CNCC2=C(O1)C=CC=C2OC)C
InChIInChI=1S/C12H17NO2/c1-12(2)8-13-7-9-10(14-3)5-4-6-11(9)15-12/h4-6,13H,7-8H2,1-3H3
InChIKeyDWFXLZOEAZIOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 2091545-71-8): Chemical Identity and Scaffold Context


6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 2091545-71-8) is a heterocyclic small molecule belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class, with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Its core scaffold—a benzene ring fused to a seven-membered oxazepine ring—is a recognized privileged structure in medicinal chemistry, serving as an N-acetyl-lysine mimetic and forming the backbone of chemical probes such as I-CBP112 [1]. The compound is characterized by a 6-methoxy substituent on the aromatic ring and geminal dimethyl groups at the 2-position, distinguishing it from unsubstituted or regioisomeric analogs in both physicochemical properties and potential biological recognition .

Why 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Cannot Be Replaced by Generic Benzoxazepine Analogs


The benzoxazepine scaffold, while privileged, exhibits profound sensitivity to substitution pattern and position. Compounds within this class—such as the unsubstituted parent 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1519603-53-2) or the 8-methoxy regioisomer (CAS 1784180-64-8)—differ substantially in their electronic distribution, steric profile, and hydrogen-bonding capacity . For example, the 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone has been validated as an N-acetyl-lysine mimetic in CBP/P300 bromodomain inhibitors, where precise substituent placement on the aromatic ring directly governs bromodomain selectivity and affinity [1]. The 6-methoxy position of the target compound introduces a unique electron-donating effect and potential hydrogen-bond acceptor site that cannot be replicated by 7- or 8-methoxy isomers, making blind substitution in structure-activity relationship (SAR) campaigns or synthetic routes scientifically invalid .

Quantitative Differentiation Evidence for 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine vs. Comparator Compounds


Regioisomeric Precision: 6-Methoxy vs. 8-Methoxy Substitution in Tetrahydrobenzoxazepine Scaffolds

The 6-methoxy substitution on the tetrahydro-1,4-benzoxazepine scaffold confers a distinct electronic and steric environment compared to the 8-methoxy regioisomer (CAS 1784180-64-8). In the context of CBP/P300 bromodomain inhibitors, the tetrahydro-1,4-benzoxazepine backbone functions as an N-acetyl-lysine mimetic, where the position of electron-donating substituents on the aromatic ring critically influences bromodomain binding [1]. While published Kd values for the 6-methoxy compound against specific bromodomains are not yet available, the validated scaffold SAR demonstrates that methoxy positional isomerism can alter target engagement profiles by modulating the pKa of the secondary amine and the conformational preferences of the seven-membered ring .

Medicinal Chemistry Structure-Activity Relationship (SAR) Bromodomain Inhibition

Dimethyl Substitution at C2: Impact on Conformational Rigidity Compared to Unsubstituted Scaffolds

The geminal dimethyl groups at the 2-position of 6-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine introduce a Thorpe-Ingold effect that constrains the seven-membered ring conformation relative to the unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold . This conformational restriction can pre-organize the scaffold for target binding and reduce the entropic penalty upon complex formation. By contrast, the unsubstituted parent scaffold (CAS 1519603-53-2) exhibits greater conformational flexibility, which may reduce binding affinity and selectivity in target engagement assays . Although direct comparative binding data between the dimethyl and non-dimethyl compounds are not publicly available, the Thorpe-Ingold effect is a well-established principle in medicinal chemistry for improving ligand efficiency.

Conformational Analysis Medicinal Chemistry Scaffold Optimization

Scaffold Validation: Tetrahydro-1,4-benzoxazepine Backbone in CBP/P300 Bromodomain Inhibitor Development

The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone has been established as a validated N-acetyl-lysine mimetic scaffold, leading to the development of chemical probe I-CBP112, which exhibits Kd values of 134 nM for CBP and 5.02 μM for BRD4 . While 6-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine represents a simplified core structure rather than a fully elaborated probe, the demonstrated druggability of this scaffold class supports its use as a starting point for SAR expansion. The 6-methoxy substituent offers a vector for further functionalization that is distinct from the 7- or 9- positions typically elaborated in I-CBP112 analogs [1].

Epigenetics Bromodomain Inhibition Chemical Probe Development

Physicochemical Differentiation: Molecular Weight and LogP Relative to Common Benzoxazepine Comparators

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (MW 207.27 g/mol) occupies a favorable physicochemical space for fragment-based drug discovery. Compared to the unsubstituted 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (MW 177.24 g/mol, CAS 1519603-53-2), the 6-methoxy compound adds 30.03 Da while introducing a hydrogen-bond acceptor, increasing both molecular recognition capacity and calculated logP by approximately 0.3–0.5 units . Relative to the fully elaborated probe I-CBP112 (MW 468.59 g/mol), the target compound is a minimal fragment (MW < 250 Da) suitable for fragment-based screening and subsequent growth [1].

Physicochemical Properties Drug-likeness Lead Optimization

Synthetic Tractability: Availability and Purity of 6-Methoxy vs. 8-Methoxy Regioisomer

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 2091545-71-8) is commercially available from specialized suppliers . The 8-methoxy regioisomer (CAS 1784180-64-8) is also available (e.g., from AKSci at 95% purity), but the 6-methoxy variant offers a distinct synthetic handle for derivatization at the position para to the ring oxygen . The 7-methoxy isomer is less commonly stocked, making the 6-methoxy compound the more accessible choice for exploring substitution effects at this vector. Procurement of the specific regioisomer ensures reproducible SAR data, as even trace contamination with other isomers can confound biological assay interpretation.

Chemical Synthesis Procurement Building Blocks

Optimal Application Scenarios for 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine in Research and Procurement


Fragment-Based Lead Discovery Targeting CBP/P300 Bromodomains

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a validated N-acetyl-lysine mimetic for CBP/P300 bromodomain inhibition, as demonstrated by the chemical probe I-CBP112 (CBP Kd = 134 nM) . 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, with its fragment-like MW (207.27 Da) and distinct 6-methoxy substitution, serves as an ideal core for fragment-based screening campaigns aimed at identifying novel bromodomain binders with improved selectivity profiles. The 6-methoxy group provides a vector for fragment growth that is orthogonal to the substitution patterns explored in published I-CBP112 analogs [1].

Regioisomer-Specific SAR Studies on Benzoxazepine-Based Kinase or GPCR Inhibitors

Benzoxazepine derivatives have been explored as inhibitors of PIM1 kinase, PI3K/mTOR, and as orexin-2 receptor antagonists . In such programs, the methoxy position on the aromatic ring can dramatically influence target selectivity and potency. The 6-methoxy compound enables systematic SAR Studies where the methoxy position is precisely controlled, in contrast to the 8-methoxy isomer (CAS 1784180-64-8). Using the correct regioisomer ensures that observed biological activity can be unambiguously attributed to the intended substitution pattern [1].

Synthetic Intermediate for Diversely Functionalized Benzoxazepine Libraries

The secondary amine in the oxazepine ring and the 6-methoxy group of the target compound offer two distinct points for chemical diversification—N-alkylation/acylation and O-demethylation/functionalization, respectively . This dual derivatization capability, combined with the conformational constraint imposed by the 2,2-dimethyl groups, makes the compound a versatile intermediate for constructing focused libraries of benzoxazepine analogs for high-throughput screening. The 6-methoxy compound is commercially available, enabling rapid library synthesis without the need for de novo scaffold construction [1].

Conformational Analysis and Thorpe-Ingold Effect Studies in Seven-Membered Heterocycles

The geminal dimethyl substitution at C2 introduces a Thorpe-Ingold effect that restricts the conformational freedom of the seven-membered oxazepine ring . This makes 6-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine a valuable model compound for studying the impact of conformational pre-organization on target binding thermodynamics and kinetics. Comparative studies with the non-dimethyl analog (CAS 1519603-53-2) can quantify the entropic benefit conferred by the gem-dimethyl groups [1].

Quote Request

Request a Quote for 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.